N,O-Dimethyltyrosine

Vue d'ensemble

Description

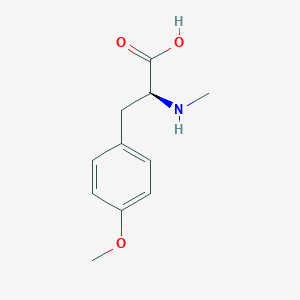

N,O-Dimethyltyrosine is a derivative of the amino acid tyrosine, characterized by the methylation of both the amino and hydroxyl groups. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Dimethyltyrosine typically involves the methylation of tyrosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the methylation of both the amino and hydroxyl groups of tyrosine .

Industrial Production Methods: Industrial production of this compound often employs dynamic kinetic resolution techniques. This method involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain a compound salt of 2,6-dimethyl-L-tyrosine ester. The final product is obtained through deprotection .

Analyse Des Réactions Chimiques

Types of Reactions: N,O-Dimethyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Development : N,O-Dimethyltyrosine is utilized as a building block in the synthesis of modified peptides. Its incorporation into peptides can enhance their stability and bioactivity. The presence of methyl groups at the 2 and 6 positions of the aromatic ring provides conformational rigidity, which can significantly impact receptor binding and activity.

Case Study : Research has demonstrated that replacing natural tyrosine with this compound in opioid peptides can improve their receptor affinity and selectivity. For instance, studies showed that peptides incorporating this modified amino acid exhibited increased biological activities and stabilities compared to their non-modified counterparts .

Drug Development

Therapeutic Potential : this compound is particularly relevant in the pharmaceutical industry for developing new drugs targeting neurological disorders. Its structural similarity to natural amino acids allows it to be integrated into drug formulations effectively.

Research Findings : A study highlighted that multivalent ligands containing this compound demonstrated enhanced analgesic potency without significant side effects, such as motor skill impairment or tolerance commonly associated with opioid treatments. This suggests its potential as a candidate for novel analgesic drugs .

Bioconjugation

Enhancing Drug Efficacy : In bioconjugation processes, this compound facilitates the attachment of biomolecules to therapeutic agents or imaging compounds. This modification can improve the targeting capabilities and overall efficacy of these agents.

Application Insight : Researchers have employed this compound in the creation of bioconjugates that are more effective in targeting specific cells or tissues, thereby enhancing the therapeutic outcomes of drug delivery systems .

Research on Protein Function

Understanding Protein Interactions : The compound is instrumental in studying protein interactions and functions. By modifying proteins with this compound, researchers can gain insights into how such modifications affect biological activity, which is crucial for understanding disease mechanisms.

Significant Findings : Studies utilizing this compound have shown that such modifications can alter protein conformation and dynamics, leading to different functional outcomes in cellular processes .

Cosmetic Formulations

Potential Antioxidant Properties : In cosmetic science, this compound is being explored for its antioxidant properties. It is considered for inclusion in formulations aimed at skin health and anti-aging.

Market Application : The compound's ability to scavenge free radicals makes it a promising ingredient in skincare products designed to protect against oxidative stress and promote skin rejuvenation .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N,O-Dimethyltyrosine involves its interaction with various molecular targets and pathways. For instance, in the context of opioid ligands, it acts on opioid receptors, modulating pain, mood, and reward pathways. The compound’s methyl groups enhance its binding affinity and selectivity for these receptors, making it a valuable tool in drug development .

Comparaison Avec Des Composés Similaires

2,6-Dimethyl-L-tyrosine: Another derivative of tyrosine with similar methylation but different functional properties.

N-Desmethylmajusculamide B: A lipopeptide with structural similarities but distinct biological activities.

Uniqueness: N,O-Dimethyltyrosine stands out due to its dual methylation, which significantly alters its chemical and biological properties compared to other tyrosine derivatives. This unique modification enhances its stability and reactivity, making it a versatile compound in various research and industrial applications .

Activité Biologique

N,O-Dimethyltyrosine (DMT) is a modified amino acid derivative of tyrosine, characterized by the addition of two methyl groups to the nitrogen and oxygen atoms of its side chain. This unique modification enhances its stability and biological activity, making it a valuable compound in various fields, including medicinal chemistry, neurobiology, and biochemistry. This article explores the biological activity of DMT, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is chemically represented as C₉H₁₃N₁O₃, with a molecular weight of 183.21 g/mol. Its structure is crucial for its biological activity, as the methylation alters its interaction with various biological targets.

DMT's biological activity is primarily attributed to its role in modulating receptor interactions and influencing signaling pathways. The compound has been shown to interact with opioid receptors, which are critical in pain modulation and reward pathways. The dual methylation enhances DMT's binding affinity for these receptors, allowing for more effective modulation of pain signals compared to unmodified tyrosine derivatives .

Therapeutic Applications

DMT has been investigated for several therapeutic applications:

- Pain Management : DMT has been incorporated into synthetic opioid ligands, demonstrating promising analgesic properties without significant side effects associated with traditional opioids .

- Cancer Treatment : Research indicates that DMT plays a role in inhibiting protein synthesis in cancer cells, particularly in leukemia models. Studies have shown that DMT-containing compounds exhibit cytotoxic effects against L1210 leukemia cells .

- Cardiovascular Health : DMT's potential in modulating cholesterol levels has been explored through its role in developing peptide-based vaccines targeting PCSK9, a key regulator of LDL cholesterol .

Table 1: Summary of Biological Activities

Case Study: Opioid Ligands

A study by Chen et al. examined the efficacy of DMT-containing opioid ligands in vivo. The results demonstrated that these ligands exhibited enhanced analgesic potency compared to traditional opioids while minimizing side effects such as addiction and respiratory depression. The structural modifications provided by DMT were crucial for achieving these outcomes .

Case Study: Cancer Cytotoxicity

In a comparative study on the cytotoxic effects of various tyrosine derivatives on leukemia cells, DMT was found to significantly inhibit cell growth at lower concentrations than its unmodified counterparts. This suggests that the methylation not only enhances binding affinity but also increases the efficacy of the compound as an anticancer agent .

Propriétés

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMMBKGCOSBNL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426680 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-33-0 | |

| Record name | N,O-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the N,O-Dimethyltyrosine residue in Didemnin B's biological activity?

A1: this compound plays a crucial role in Didemnin B's ability to inhibit protein synthesis. While the exact mechanism of interaction with its target remains unclear, research suggests that the intact macrocycle structure, of which this compound is a part, is essential for activity []. Interestingly, replacing this compound with L-1,2,3,4-tetrahydroisoquinoline or L-1,2,3,4-tetrahydro-7-methoxyisoquinoline, which constrain the molecule's conformation, results in analogues that may offer insights into the active conformation of the natural product [].

Q2: How does modifying the this compound residue in Didemnin B affect its potency as a protein synthesis inhibitor?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound residue can impact Didemnin B's potency []. Replacing it with N-Methylphenylalanine or N-Methylleucine is tolerated, meaning the resulting analogues retain activity, though potentially with altered potency. This suggests that the N,O-dimethylation of the tyrosine residue is not strictly required for activity, but likely contributes to binding affinity or interaction with the biological target.

Q3: Can you elaborate on the research using conformationally constrained analogues to understand the role of this compound in Didemnin B?

A3: Researchers have synthesized Didemnin B analogues where the this compound was replaced with conformationally constrained residues like L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline []. These replacements aim to restrict the flexibility of the molecule and mimic specific conformations of the natural this compound residue. By comparing the activity of these constrained analogues with Didemnin B, researchers can gain valuable insights into the bioactive conformation of the this compound residue and its contribution to target binding and biological activity. This knowledge can guide further development of Didemnin B analogues with improved potency or selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.